Trilostane-d3-1

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C20H27NO3 |

|---|---|

分子量 |

332.5 g/mol |

IUPAC 名称 |

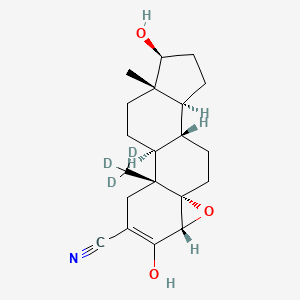

(1S,2R,6R,8S,11S,12S,15S,16S)-5,15-dihydroxy-16-methyl-2-(trideuteriomethyl)-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadec-4-ene-4-carbonitrile |

InChI |

InChI=1S/C20H27NO3/c1-18-7-6-14-12(13(18)3-4-15(18)22)5-8-20-17(24-20)16(23)11(10-21)9-19(14,20)2/h12-15,17,22-23H,3-9H2,1-2H3/t12-,13-,14-,15-,17+,18-,19+,20+/m0/s1/i2D3 |

InChI 键 |

KVJXBPDAXMEYOA-FBIDWCRQSA-N |

手性 SMILES |

[2H]C([2H])([2H])[C@]12CC(=C([C@@H]3[C@]1(O3)CC[C@@H]4[C@@H]2CC[C@]5([C@H]4CC[C@@H]5O)C)O)C#N |

规范 SMILES |

CC12CCC3C(C1CCC2O)CCC45C3(CC(=C(C4O5)O)C#N)C |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Trilostane-d3-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trilostane-d3-1 is the deuterated isotopologue of Trilostane, a potent and reversible inhibitor of the 3β-hydroxysteroid dehydrogenase (3β-HSD) enzyme system. While Trilostane itself is primarily used in veterinary medicine to treat Cushing's syndrome (hyperadrenocorticism), its deuterated form, this compound, serves a critical role in the research and development of this therapeutic agent. This technical guide provides a comprehensive overview of this compound, its primary application as an internal standard in analytical methodologies, and the biochemical pathways influenced by its non-labeled counterpart.

The primary utility of this compound lies in its application as an internal standard for the quantitative analysis of Trilostane in biological matrices.[1] In techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard like this compound is the gold standard. It ensures the highest accuracy and precision by correcting for variability during sample preparation and analysis.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its parent compound, Trilostane, is provided below. This data is essential for the development of analytical methods and for understanding the compound's behavior in various experimental settings.

| Property | This compound | Trilostane |

| Molecular Formula | C₂₀H₂₄D₃NO₃[3][4] | C₂₀H₂₇NO₃[4][5] |

| Molecular Weight | 332.46 g/mol [3][4] | 329.43 g/mol [4][5] |

| CAS Number | 2026644-48-2[4] | 13647-35-3[5] |

| Appearance | Crystalline solid[6] | Powder[7] |

| Purity | Typically ≥98% | >98%[7] |

| Solubility | Soluble in DMSO and Dimethylformamide (DMF)[6] | Soluble in DMSO > 10 mM[7] |

| Storage Conditions | -20°C[6] | Desiccate at -20°C[7] |

Mechanism of Action: Inhibition of Steroidogenesis

Trilostane, and by extension its deuterated form used in analytics, exerts its effect by inhibiting the 3β-hydroxysteroid dehydrogenase (3β-HSD) enzyme. This enzyme is a critical rate-limiting step in the biosynthesis of most steroid hormones.[8][9][10] By competitively and reversibly blocking 3β-HSD, Trilostane prevents the conversion of pregnenolone (B344588) to progesterone, 17α-hydroxypregnenolone to 17α-hydroxyprogesterone, and dehydroepiandrosterone (B1670201) (DHEA) to androstenedione.[10] This leads to a significant reduction in the production of downstream hormones, including cortisol, aldosterone, and androgens.

Steroidogenesis Pathway with Trilostane Inhibition

The following diagram illustrates the major pathways of steroid biosynthesis and highlights the point of inhibition by Trilostane.

Caption: Steroidogenesis pathway illustrating the inhibitory effect of Trilostane on 3β-HSD.

Experimental Protocols

This compound is indispensable for the accurate quantification of Trilostane in biological samples, typically by LC-MS/MS. Below is a representative protocol for the analysis of Trilostane in canine plasma.

Objective: To quantify the concentration of Trilostane in canine plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.

Materials:

-

Canine plasma samples

-

Trilostane analytical standard

-

This compound (Internal Standard, IS)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

-

Preparation of Standard and Internal Standard Solutions:

-

Prepare a stock solution of Trilostane (1 mg/mL) in methanol (B129727).

-

Prepare a stock solution of this compound (1 mg/mL) in methanol.

-

From the stock solutions, prepare working solutions for calibration standards and quality controls (QCs) by serial dilution in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Prepare a working internal standard solution (e.g., 100 ng/mL) by diluting the this compound stock solution.

-

-

Sample Preparation (Solid Phase Extraction):

-

To 100 µL of plasma sample, calibration standard, or QC, add 10 µL of the internal standard working solution (this compound).

-

Add 200 µL of 0.1% formic acid in water and vortex.

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the sample mixture onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

-

Elute the analyte and internal standard with 1 mL of acetonitrile.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

LC Conditions:

-

Column: C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to separate Trilostane from matrix components (e.g., 5% B to 95% B over 5 minutes).

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

-

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions (example values, should be optimized):

-

Trilostane: Q1 (Precursor Ion) m/z 330.2 -> Q3 (Product Ion) m/z 121.1

-

This compound: Q1 (Precursor Ion) m/z 333.2 -> Q3 (Product Ion) m/z 121.1

-

-

-

-

Data Analysis:

-

Integrate the peak areas for both Trilostane and this compound.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of Trilostane in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Experimental Workflow

The following diagram outlines the logical workflow for the quantitative analysis of Trilostane using this compound as an internal standard.

Caption: Workflow for quantitative analysis of Trilostane using a deuterated internal standard.

Conclusion

This compound is a vital tool for researchers and drug development professionals working with Trilostane. Its use as an internal standard in bioanalytical methods, such as LC-MS/MS, is fundamental for obtaining accurate and reliable pharmacokinetic and metabolic data. A thorough understanding of its properties, the mechanism of action of its parent compound, and appropriate analytical protocols are essential for its effective implementation in a research or regulated environment. This guide provides the core technical information required to utilize this compound effectively in a scientific setting.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. Trilostane-d3 | Axios Research [axios-research.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Trilostane D3 | CAS No- NA | Simson Pharma Limited [simsonpharma.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Trilostane | CAS:13647-35-3 | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 3β-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]

A Technical Guide to the Mechanism of Action of Deuterated Trilostane

Abstract

Trilostane (B1684498) is a potent, competitive inhibitor of the 3β-hydroxysteroid dehydrogenase (3β-HSD) enzyme system, pivotal in the management of hyperadrenocorticism. Its therapeutic efficacy is, however, constrained by a short biological half-life, necessitating frequent administration. This guide explores the hypothesized mechanism of action and potential pharmacokinetic advantages of deuterated trilostane. By strategically replacing hydrogen atoms with deuterium (B1214612) at sites of metabolic oxidation, the kinetic isotope effect is leveraged to attenuate metabolic clearance. This modification is anticipated to prolong the drug's half-life and enhance overall exposure without altering its core inhibitory effect on steroidogenesis. This document details the foundational mechanism of trilostane, the principles of deuteration, the projected benefits for trilostane, and the experimental protocols required for its evaluation.

Core Mechanism of Action: Trilostane

Trilostane's primary therapeutic action is the competitive and reversible inhibition of the 3β-hydroxysteroid dehydrogenase (3β-HSD) enzyme.[1][2] This enzyme is a critical rate-limiting step in the steroidogenic pathway, responsible for the conversion of Δ⁵-3β-hydroxysteroids into Δ⁴-ketosteroids.[3] By blocking this conversion, trilostane effectively curtails the synthesis of a cascade of steroid hormones.[3][4]

Key Inhibitory Actions:

-

Blocks Pregnenolone to Progesterone Conversion: This is a crucial step in the synthesis of all subsequent steroid hormones.[1][4][5]

-

Inhibits Cortisol Synthesis: By reducing the production of cortisol precursors, trilostane directly addresses the pathophysiology of hyperadrenocorticism (Cushing's syndrome).[2][6]

-

Reduces Aldosterone Production: The inhibition also affects mineralocorticoid synthesis, leading to a decrease in aldosterone.[2][4]

-

Decreases Adrenal Sex Hormone Synthesis: The production of adrenal androgens is also diminished.[4]

The following diagram illustrates the adrenal steroidogenesis pathway and the specific point of inhibition by trilostane.

Pharmacokinetics and Metabolism of Non-Deuterated Trilostane

Trilostane is administered orally and undergoes hepatic metabolism.[4] Its primary and most significant metabolite is 17-ketotrilostane, which is known to be more potent in its 3β-HSD inhibitory activity than the parent compound.[3] A key challenge in the clinical use of trilostane is the short elimination half-life of both the parent drug and its active metabolite, which is approximately 1.2 hours.[3] This rapid clearance can lead to fluctuations in hormone suppression and necessitates careful monitoring and dosing schedules.

| Parameter | Value | Reference |

| Route of Administration | Oral | [2] |

| Metabolism | Hepatic | [3][4] |

| Major Active Metabolite | 17-Ketotrilostane | [3] |

| Elimination Half-Life (t½) | ~1.2 hours (Trilostane & 17-Ketotrilostane) | [3] |

| Time to Clear | 6 to 8 hours | [3] |

The Deuterium Kinetic Isotope Effect (KIE) in Drug Development

Deuteration is the strategic substitution of a hydrogen atom (¹H) with its heavier, stable isotope, deuterium (²H). This modification leverages the deuterium kinetic isotope effect (KIE) to improve a drug's metabolic profile.[7]

The C-D bond has a lower zero-point vibrational energy than a C-H bond, making it stronger and more difficult to break.[7][8] Many drug metabolism reactions, particularly Phase I oxidations catalyzed by cytochrome P450 (CYP) enzymes, involve the cleavage of a C-H bond as the rate-determining step.[7][9] By replacing hydrogen with deuterium at these metabolic "hot spots," the rate of metabolism is slowed, which can significantly improve the drug's pharmacokinetic properties.[10] The first FDA-approved deuterated drug, Austedo (deutetrabenazine), validated this approach in 2017.[11][12]

References

- 1. Trilostane: Beyond Cushing’s Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trilostane for theTreatment of Hyperadrenocorticism: Things Learned Over the Past 10 Years • MSPCA-Angell [mspca.org]

- 3. Trilostane - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Trilostane? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. go.drugbank.com [go.drugbank.com]

- 7. benchchem.com [benchchem.com]

- 8. The First Approved “Deuterated” Drug: A Short Review of the Concept [scirp.org]

- 9. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

An In-depth Technical Guide to the Synthesis and Characterization of Trilostane-d3-1

This technical guide provides a comprehensive overview of the synthesis and characterization of Trilostane-d3-1, a deuterated analog of the steroidogenesis inhibitor, Trilostane (B1684498). This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This compound serves as a crucial internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices.[1][2]

Introduction to Trilostane

Trilostane is a competitive inhibitor of the 3β-hydroxysteroid dehydrogenase (3β-HSD) enzyme system.[2][3] This inhibition blocks the conversion of Δ⁵-3β-hydroxysteroids to their Δ⁴-3-keto counterparts, thereby reducing the synthesis of various steroid hormones, including cortisol and aldosterone.[3] Medically, it has been utilized in the treatment of Cushing's syndrome and hyperaldosteronism.[3][4] The deuterated form, this compound, with a molecular formula of C₂₀H₂₄D₃NO₃, is primarily used as an internal standard in analytical assays to improve accuracy and precision.[1][5]

Synthesis of this compound

While the specific, detailed protocol for the synthesis of "this compound" is not extensively published, a general synthetic strategy can be devised based on established methods for the synthesis of Trilostane and other deuterated steroids.[4][6][7][8][9] The synthesis of a related compound, [6,7-d2]trilostane, involves a six-step process starting from androsta-4,6-dien-3,17-dione, with deuterium (B1214612) being introduced via catalytic deuteration.[6][7] A plausible synthetic route for this compound would likely involve the introduction of deuterium atoms at a chemically suitable position on the Trilostane scaffold or a precursor molecule.

A common final step in the synthesis of Trilostane involves the base-mediated cleavage of the isoxazole (B147169) ring of (4α,5α,17β)-4,5-epoxyandrost-2-eno(2,3-d)isoxazol-17-ol, followed by acidification.[4][8][9]

Conceptual Synthetic Workflow:

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: Final Step - Conversion of Isoxazole Precursor to Trilostane

The following protocol is adapted from established procedures for the synthesis of Trilostane and serves as a representative method for the final step.[4][8][9]

-

Dissolution: Dissolve the deuterated precursor, (4α,5α,17β)-4,5-epoxyandrost-2-eno(2,3-d)isoxazol-17-ol, in methanol (B129727).

-

Base Treatment: Add a solution of sodium hydroxide (B78521) in methanol to the reaction mixture.

-

Heating: Gently warm the mixture (e.g., to 40-45°C) and stir for a period of time (e.g., 2 hours) to facilitate the cleavage of the isoxazole ring.

-

Acidification: Slowly add acetic acid to the reaction mixture to neutralize the base and precipitate the product.

-

Precipitation: Add water to the mixture to further encourage the precipitation of this compound.

-

Isolation: Cool the slurry and collect the solid product by filtration.

-

Washing and Drying: Wash the collected solid with water and dry under vacuum to yield the final product.

Characterization of this compound

The characterization of this compound is essential to confirm its identity, purity, and isotopic enrichment. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Characterization Workflow:

Caption: Workflow for the analytical characterization of this compound.

3.1. Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight of this compound and determining the degree of deuterium incorporation.

| Parameter | Expected Value |

| Molecular Formula | C₂₀H₂₄D₃NO₃ |

| Monoisotopic Mass | 332.22 g/mol |

| Technique | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |

| Ionization Mode | Electrospray Ionization (ESI) |

| Observed Transitions | Specific precursor-to-product ion transitions would be monitored. For example, in the analysis of related compounds, transitions such as 363.1 > 120.8 for Cortisol and 367.1 > 120.7 for Cortisol-D4 have been used.[10][11] |

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and is used to confirm the position of the deuterium labels.

| Nucleus | Purpose |

| ¹H NMR | Confirms the overall structure and shows the absence of proton signals at the sites of deuteration. |

| ¹³C NMR | Provides information on the carbon skeleton. Carbon signals at the sites of deuteration will show coupling to deuterium. |

| ²H NMR | Directly observes the deuterium nuclei, confirming their presence and chemical environment. |

3.3. High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of the synthesized this compound.

| Parameter | Typical Conditions |

| Column | C18 reverse-phase column (e.g., Kinetex C18, 150 x 4.6 mm, 5 µm)[12] |

| Mobile Phase | A gradient or isocratic mixture of acetonitrile (B52724) and water, potentially with a buffer like disodium (B8443419) phosphate.[12][13] |

| Detection | UV detection at a wavelength such as 252 nm or 254 nm.[12][13] |

| Purity Specification | Typically >98% |

Experimental Protocol: HPLC Analysis of Trilostane

The following is a representative HPLC method for the analysis of Trilostane, which can be adapted for this compound.[12][13]

-

System Preparation: Equilibrate an Agilent 1260 Infinity HPLC system (or equivalent) with the mobile phase.[12]

-

Mobile Phase: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 90:10 v/v).[12]

-

Standard and Sample Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. Further dilute to create working standards and sample solutions.

-

Injection: Inject a fixed volume of the sample and standard solutions onto the HPLC column.

-

Chromatography: Run the analysis using a constant flow rate (e.g., 1.0 mL/min).

-

Detection: Monitor the eluent using a UV detector at 254 nm.[12]

-

Data Analysis: Integrate the peak corresponding to this compound and calculate the purity based on the peak area relative to the total peak area.

Mechanism of Action: Inhibition of 3β-Hydroxysteroid Dehydrogenase

Trilostane acts as a competitive inhibitor of 3β-hydroxysteroid dehydrogenase (3β-HSD), a key enzyme in the steroidogenic pathway.

Caption: Inhibition of 3β-HSD by this compound in the steroid synthesis pathway.

This inhibition leads to a decrease in the production of downstream hormones such as cortisol, aldosterone, and androgens.[3]

Conclusion

The synthesis and rigorous characterization of this compound are paramount for its application as a reliable internal standard in bioanalytical studies. The synthetic route, while not explicitly detailed for the "d3-1" variant in public literature, can be inferred from established steroid chemistry. The analytical characterization, employing a suite of techniques including MS, NMR, and HPLC, is crucial for verifying the identity, isotopic enrichment, and purity of the final product, ensuring its suitability for quantitative applications in drug metabolism and pharmacokinetic research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Trilostane - Wikipedia [en.wikipedia.org]

- 4. Synthesis and Biological Activity of Trilostane_Chemicalbook [chemicalbook.com]

- 5. Trilostane D3 | CAS No- NA | Simson Pharma Limited [simsonpharma.com]

- 6. Synthesis [4-14C]- and [6,7-d2]trilostane [inis.iaea.org]

- 7. Synthesis (4- sup 14 C)- and (6,7-d sub 2 )trilostane (Journal Article) | ETDEWEB [osti.gov]

- 8. WO2005113577A1 - Method for the preparation of trilostane - Google Patents [patents.google.com]

- 9. GB2414238A - Method for the preparation of trilostane - Google Patents [patents.google.com]

- 10. Comparison of methods to monitor dogs with hypercortisolism treated with trilostane - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Evaluation of compounded trilostane packets for dogs with naturally occurring hyperadrenocorticism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. HPLC Method for Analysis of Trilostane | SIELC Technologies [sielc.com]

The Isotopic Distinction: A Technical Guide to Trilostane and its Deuterated Analog, Trilostane-d3-1

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trilostane (B1684498) is a potent and reversible inhibitor of the 3β-hydroxysteroid dehydrogenase (3β-HSD) enzyme system, a critical component in the biosynthesis of a wide array of steroid hormones. Its application in veterinary medicine for the treatment of hyperadrenocorticism is well-established. The introduction of isotopically labeled analogs, such as Trilostane-d3-1, serves a crucial role in modern drug discovery and development, primarily as internal standards for highly accurate bioanalytical quantification. This technical guide provides a comprehensive overview of the chemical, pharmacological, and analytical distinctions between Trilostane and its deuterated form, this compound. While direct comparative studies on the pharmacokinetics and pharmacodynamics of this compound are not publicly available, this guide extrapolates from the principles of the kinetic isotope effect (KIE) to discuss the theoretical implications of deuteration on the compound's metabolic fate and activity. Detailed experimental protocols for the synthesis of Trilostane, its analytical quantification, and the assessment of its biological activity are also provided.

Introduction: The Role of Deuteration in Drug Science

Deuterium (B1214612), a stable, non-radioactive isotope of hydrogen, possesses a neutron in its nucleus in addition to a proton, effectively doubling the mass of the atom. The substitution of hydrogen with deuterium in a drug molecule, a process known as deuteration, can subtly but significantly alter its physicochemical properties. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can lead to a slower rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect (KIE).[1] In drug development, this can translate to a reduced rate of metabolism, potentially leading to a longer half-life, increased exposure, and altered pharmacokinetic profile.[2]

This compound is a deuterated analog of Trilostane, where three hydrogen atoms have been replaced by deuterium. While specific data on this compound is scarce, it is primarily utilized as an internal standard in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), to ensure the accuracy and precision of Trilostane quantification in biological matrices.[2][3]

Chemical and Physicochemical Properties

Trilostane, chemically known as (4α,5α,17β)-4,5-epoxy-3,17-dihydroxy-5α-androst-2-ene-2-carbonitrile, is a synthetic steroid analog.[4] The introduction of three deuterium atoms in this compound results in a marginal increase in its molecular weight. While comprehensive experimental data comparing the physicochemical properties of both compounds is not available, the theoretical differences are summarized below.

Table 1: Comparison of Physicochemical Properties

| Property | Trilostane | This compound | Data Source |

| Chemical Formula | C₂₀H₂₇NO₃ | C₂₀H₂₄D₃NO₃ | [4][5] |

| Molecular Weight | 329.44 g/mol | 332.46 g/mol | [4][5] |

| Appearance | Crystalline solid | Not available | [6] |

| Solubility | Soluble in DMSO and dimethylformamide; sparingly soluble in aqueous buffers. | Expected to be similar to Trilostane. | [6] |

Mechanism of Action and Pharmacodynamics

Trilostane exerts its pharmacological effect by competitively and reversibly inhibiting the 3β-hydroxysteroid dehydrogenase (3β-HSD) enzyme.[7][8] This enzyme is a crucial catalyst in the conversion of Δ⁵-3β-hydroxysteroids to Δ⁴-ketosteroids, a necessary step in the biosynthesis of all classes of steroid hormones, including glucocorticoids (e.g., cortisol), mineralocorticoids (e.g., aldosterone), and sex steroids.[4][7] By blocking this enzymatic step, Trilostane effectively reduces the circulating levels of these hormones.

Trilostane is metabolized in the liver to a more active metabolite, 17-ketotrilostane (B1259504).[4][7] This metabolite also acts as a potent 3β-HSD inhibitor and circulates at concentrations approximately three times higher than the parent drug.[4][7] The conversion between Trilostane and 17-ketotrilostane is reversible.[4][9]

The impact of deuteration on the pharmacodynamics of this compound has not been reported. Theoretically, if the deuteration site is involved in the metabolic conversion to 17-ketotrilostane, a kinetic isotope effect could lead to a slower formation of the more active metabolite, potentially altering the overall pharmacodynamic profile. However, without experimental data, this remains speculative.

Signaling Pathway: Steroid Hormone Biosynthesis Inhibition by Trilostane

Pharmacokinetics

Trilostane is rapidly absorbed after oral administration, with its absorption enhanced when given with food.[8] It is metabolized in the liver, primarily to 17-ketotrilostane.[4][7] Both Trilostane and 17-ketotrilostane have short elimination half-lives of approximately 1.2 hours.[4]

Table 2: Pharmacokinetic Parameters of Trilostane

| Parameter | Value | Species | Data Source |

| Elimination Half-life (t½) | ~1.2 hours | Human, Dog | [4] |

| Time to Peak Plasma Concentration (Tmax) | 1.5 - 2 hours | Dog | [10] |

| Metabolism | Hepatic | Human, Dog | [4][7] |

| Major Metabolite | 17-Ketotrilostane | Human, Dog | [4][7] |

| Excretion | Renal (metabolites) | Human | [4] |

Direct pharmacokinetic data for this compound is not available. The primary application of deuterated compounds in pharmacokinetic studies is to serve as internal standards for the accurate quantification of the non-deuterated analyte.[2] The KIE could potentially alter the metabolic rate of this compound compared to Trilostane, which would manifest as differences in clearance, half-life, and overall exposure (AUC).[2] However, the magnitude of this effect is dependent on the specific site of deuteration and its involvement in rate-limiting metabolic steps.

Experimental Protocols

Synthesis of Trilostane

The synthesis of Trilostane can be achieved from (4α,5α,17β)-4,5-epoxyandrost-2-eno[2,3-d]isoxazol-17-ol.[3][11]

Materials:

-

(4α,5α,17β)-4,5-epoxyandrost-2-eno[2,3-d]isoxazol-17-ol

-

Sodium hydroxide (B78521)

-

Acetic acid

-

Water

Procedure:

-

Dissolve (4α,5α,17β)-4,5-epoxyandrost-2-eno[2,3-d]isoxazol-17-ol in methanol in a round-bottomed flask equipped with a stirrer.

-

Add sodium hydroxide to the solution and stir at 40-45°C for approximately two hours to effect cleavage of the isoxazole (B147169) ring.

-

Slowly add acetic acid to the reaction mixture over a period of two hours while maintaining the temperature at 40-45°C.

-

Add water to the slurry, maintaining the temperature at 40-45°C.

-

Allow the slurry to cool to 18-20°C with continuous stirring.

-

Collect the resulting solid precipitate by filtration.

-

Wash the filter cake with water.

-

Dry the solid under vacuum at 40-50°C to a constant weight to yield Trilostane.

Synthesis Workflow

Synthesis of (6,7-d2)Trilostane

A synthetic procedure for producing (6,7-d2)trilostane has been described, involving a 6-step synthesis from androsta-4,6-dien-3,17-dione, with the deuterium label introduced via catalytic deuteration.[4] The detailed protocol for this specific synthesis is not publicly available.

Bioanalytical Method for Quantification of Trilostane using LC-MS/MS with a Deuterated Internal Standard

This protocol outlines a general procedure for the quantification of Trilostane in a biological matrix (e.g., plasma) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.

Materials:

-

Biological matrix (e.g., plasma) containing Trilostane

-

Trilostane analytical standard

-

This compound (internal standard)

-

Formic acid

-

Water (LC-MS grade)

-

Solid-phase extraction (SPE) cartridges

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

Thaw biological samples and standards.

-

To an aliquot of each sample, standard, and quality control, add a known concentration of the internal standard solution (this compound).

-

Perform protein precipitation by adding a solvent like acetonitrile.

-

Vortex and centrifuge the samples.

-

Perform solid-phase extraction (SPE) on the supernatant for further cleanup if necessary.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the prepared samples onto a C18 analytical column.

-

Use a gradient elution with a mobile phase consisting of water with formic acid and acetonitrile with formic acid.

-

Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode.

-

Monitor specific precursor-to-product ion transitions for both Trilostane and this compound.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of Trilostane to this compound against the concentration of the calibration standards.

-

Determine the concentration of Trilostane in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Analytical Workflow

References

- 1. Trilostane: Beyond Cushing’s Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. WO2005113577A1 - Method for the preparation of trilostane - Google Patents [patents.google.com]

- 4. Synthesis (4- sup 14 C)- and (6,7-d sub 2 )trilostane (Journal Article) | ETDEWEB [osti.gov]

- 5. GB2414238A - Method for the preparation of trilostane - Google Patents [patents.google.com]

- 6. The influence of trilostane on steroid hormone metabolism in canine adrenal glands and corpora lutea-an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Activity of Trilostane_Chemicalbook [chemicalbook.com]

- 8. cris.unibo.it [cris.unibo.it]

- 9. mdpi.com [mdpi.com]

- 10. Comparison of methods to monitor dogs with hypercortisolism treated with trilostane - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of the Related Substances of Trilostane [cjph.com.cn]

Trilostane-d3-1 molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties and relevant experimental methodologies for Trilostane-d3, a deuterated analog of the steroidogenesis inhibitor Trilostane. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and related scientific disciplines.

Core Molecular Information

Trilostane-d3 is a stable isotope-labeled version of Trilostane, used as an internal standard in pharmacokinetic and metabolic studies. The deuterium (B1214612) labeling provides a distinct mass signature for mass spectrometry-based detection, without significantly altering its chemical properties.

Physicochemical Data

| Property | Value |

| Molecular Formula | C₂₀H₂₄D₃NO₃ |

| Molecular Weight | 332.46 g/mol |

| CAS Number | 2026644-48-2 |

Mechanism of Action: Inhibition of 3β-Hydroxysteroid Dehydrogenase

Trilostane, and by extension Trilostane-d3, functions as a competitive inhibitor of 3β-hydroxysteroid dehydrogenase (3β-HSD). This enzyme is a critical component in the biosynthesis of several steroid hormones. By blocking the activity of 3β-HSD, Trilostane effectively reduces the production of cortisol, aldosterone, and androgens. This mechanism of action is central to its therapeutic application in conditions characterized by excessive steroid hormone production, such as Cushing's syndrome.

Steroidogenesis Pathway Inhibition

The following diagram illustrates the key step in the steroidogenesis pathway that is inhibited by Trilostane.

Caption: Inhibition of 3β-HSD by Trilostane, blocking Pregnenolone to Progesterone conversion.

Experimental Protocols

Detailed methodologies for key experimental procedures involving Trilostane are outlined below. These protocols can be adapted for use with Trilostane-d3, particularly in analytical assays where it serves as an internal standard.

In Vitro 3β-Hydroxysteroid Dehydrogenase (3β-HSD) Inhibition Assay

This protocol describes a spectrophotometric assay to determine the inhibitory activity of Trilostane on purified human 3β-HSD type 1.

Materials:

-

Purified human 3β-HSD1 enzyme

-

Dehydroepiandrosterone (DHEA)

-

NAD⁺

-

Trilostane

-

0.02 M Potassium Phosphate (B84403) Buffer (pH 7.4)

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture in a cuvette containing 0.02 M potassium phosphate buffer (pH 7.4).

-

Add NAD⁺ to a final concentration of 0.2 mM.

-

Add purified human 3β-HSD1 enzyme to a final concentration of 0.03-0.04 mg per incubation.

-

Introduce Trilostane at varying concentrations (e.g., 0-0.75 µM) to determine the inhibition constant (Ki).

-

Initiate the enzymatic reaction by adding the substrate, DHEA, at sub-saturating concentrations (e.g., 4.0 µM or 8.0 µM).

-

Immediately monitor the increase in absorbance at 340 nm at 27°C. The change in absorbance corresponds to the production of NADH.

-

The initial linear slope of the absorbance increase per minute is used to determine the enzyme activity.

-

A blank reaction without the enzyme should be run to account for any non-enzymatic reduction of NAD⁺.

-

The type of inhibition and the Ki value can be determined using Dixon plot analysis (1/V vs. [I]).

High-Performance Liquid Chromatography (HPLC) Method for Trilostane Analysis

This protocol provides a general framework for the analysis of Trilostane using HPLC, which can be adapted for the quantification of Trilostane and Trilostane-d3 in biological matrices.

Instrumentation and Conditions:

-

HPLC System: An Agilent 1260 Infinity HPLC system or equivalent, equipped with a pump, autosampler, and UV detector.

-

Column: Newcrom R1, 4.6 x 100 mm, 5 µm particle size, or a similar C18 column.[1]

-

Mobile Phase: An isocratic mixture of acetonitrile (B52724) and water (e.g., 20/80% v/v) containing a buffer such as 10 mM disodium (B8443419) phosphate at pH 6.5.[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV detection at 252 nm.[1]

-

Injection Volume: 8 µL.

-

Column Temperature: 30°C.

Sample Preparation (from plasma):

-

To a plasma sample, add an internal standard (Trilostane-d3 if analyzing Trilostane, or a different suitable standard).

-

Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile or trichloroacetic acid).

-

Vortex the mixture to ensure thorough mixing and complete precipitation.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Collect the supernatant and inject a portion into the HPLC system.

Workflow for Method Development and Validation:

The following diagram outlines the logical workflow for developing and validating an HPLC method for Trilostane analysis.

Caption: Logical workflow for HPLC method development and validation for Trilostane analysis.

References

The Role of Trilostane-d3-1 in Advancing Metabolic Pathway Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trilostane (B1684498), a competitive inhibitor of the 3β-hydroxysteroid dehydrogenase (3β-HSD) enzyme system, is a critical tool in the study of steroidogenesis and the development of therapies for endocrine disorders.[1][2] Its deuterated analog, Trilostane-d3-1, serves as an invaluable internal standard for quantitative analysis in metabolic pathway studies, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of stable isotope-labeled standards like this compound is considered the "gold standard" in mass spectrometry as they closely mimic the analyte of interest throughout extraction, chromatography, and ionization, thereby correcting for variability and enhancing the accuracy and precision of quantification.[3] This technical guide provides an in-depth overview of the application of this compound in metabolic research, complete with quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of Trilostane on steroid metabolism. This data is essential for understanding the potency of Trilostane and its impact on key steroid hormones.

| Compound | Enzyme/Process | Inhibition Constant (Ki) | Notes | Reference |

| Trilostane | Human 3β-HSD1 | 0.10 µM | Competitive inhibition | [4] |

| Trilostane | Human 3β-HSD2 | 1.60 µM | Noncompetitive inhibition | [4] |

| Trilostane | Pig Testis 3β-HSD-I (DHEA conversion) | 0.16 µmol/l | Competitive inhibition | [5] |

| Cyanoketone | Pig Testis 3β-HSD-I (DHEA conversion) | 0.20 µmol/l | Competitive inhibition | [5] |

Table 1: Inhibition Constants of Trilostane and a Related Inhibitor on 3β-HSD.

| Treatment | Analyte | Mean Decrease | Time Point | p-value | Reference |

| Trilostane | Serum Progesterone | 79% (from 198.8 to 58.6 nmol/l) | 48 h | < 0.0001 | [6] |

| Trilostane | Serum Estradiol | 58% (from 13,643 to 5670 pmol/l) | 48 h | Not specified | [6] |

Table 2: Effect of Trilostane on Serum Progesterone and Estradiol Levels in Women.

| Compound | Parameter | Concentration | Notes | Reference |

| Trilostane | IC50 (Cortisol Secretion) | 480 ng/mL | Ex vivo canine adrenal gland study | Not specified in provided text |

| Ketotrilostane | IC50 (Cortisol Secretion) | 98.4 ng/mL | Ex vivo canine adrenal gland study | Not specified in provided text |

| Trilostane | IC50 (Corticosterone Secretion) | 95.0 ng/mL | Ex vivo canine adrenal gland study | Not specified in provided text |

| Ketotrilostane | IC50 (Corticosterone Secretion) | 39.6 ng/mL | Ex vivo canine adrenal gland study | Not specified in provided text |

Table 3: Inhibitory Concentrations (IC50) of Trilostane and its Metabolite Ketotrilostane on Cortisol and Corticosterone Secretion.

| Time After Infusion | Progestin Metabolite | Change in Concentration | p-value | Reference |

| 45 min | Pregnenolone | Increased | < 0.05 | [7] |

| 45 min | 5-pregnene-3β, 20β-diol | Increased | < 0.05 | [7] |

| 45 min | 5α-pregnane-3β, 20β-diol | Increased | < 0.05 | [7] |

| 45 min | 3β-hydroxy-5α-pregnan-20-one | Increased | < 0.05 | [7] |

| 15 min | 5α-pregnane-3,20-dione | Decreased | < 0.05 | [7] |

| 15 min | 20α-hydroxy-5α-pregnan-3-one | Decreased | < 0.05 | [7] |

| 15 min | 5α-pregnane-3β, 20α-diol | Decreased | < 0.05 | [7] |

| 1.5 h | 5α-pregnane-3,20-dione | Increased | Not specified | [7] |

| 1.5 h | 20α-hydroxy-5α-pregnan-3-one | Increased | Not specified | [7] |

| 1.5 h | 5α-pregnane-3β, 20α-diol | Increased | Not specified | [7] |

Table 4: Differential Effects of Trilostane on Progestin Metabolites in Pregnant Mares.

Experimental Protocols

This section provides a detailed methodology for the quantitative analysis of steroids in plasma using LC-MS/MS with this compound as an internal standard. This protocol is a composite based on established methods for steroid analysis.[8]

Sample Preparation: Protein Precipitation (PPT)

This is a rapid method suitable for high-throughput analysis.

-

Materials:

-

Plasma samples

-

This compound internal standard working solution (e.g., 100 ng/mL in methanol)

-

Ice-cold acetonitrile (B52724)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

-

Procedure:

-

To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

-

Add 25 µL of the this compound internal standard working solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture vigorously for 30 seconds.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

-

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm particle size) is commonly used for steroid separation.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in methanol (B129727) or acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

Gradient Elution:

Time (min) % Mobile Phase B 0.0 30 1.0 30 8.0 95 10.0 95 10.1 30 | 12.0 | 30 |

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Key MRM Transitions (Q1/Q3):

-

Note: Specific MRM transitions for this compound and ketotrilostane are not readily available in the public domain and require empirical determination. The following are proposed transitions based on the molecular weights and common fragmentation patterns of similar steroids. These must be optimized by the user.

Analyte Precursor Ion (Q1) [M+H]⁺ Product Ion (Q3) Collision Energy (eV) Trilostane 330.2 User Determined User Determined This compound 333.2 User Determined User Determined | Ketotrilostane | 328.2 | User Determined | User Determined |

-

-

Optimization of MRM Transitions: To determine the optimal product ions and collision energies, a pure standard of Trilostane and, if available, ketotrilostane should be infused into the mass spectrometer. A product ion scan (or full scan MS/MS) of the precursor ion will reveal the major fragment ions. The collision energy for each transition should then be ramped to find the value that yields the highest intensity for each product ion. The most intense and specific transitions should be chosen for quantification and qualification.

-

Mandatory Visualizations

Signaling Pathway

Caption: Inhibition of 3β-HSD by Trilostane in the steroidogenesis pathway.

Experimental Workflow

Caption: Workflow for steroid analysis using this compound as an internal standard.

Conclusion

This compound is an essential tool for researchers in endocrinology and drug development, enabling precise and accurate quantification of steroids in complex biological matrices. The methodologies and data presented in this guide offer a comprehensive resource for the application of this deuterated internal standard in metabolic pathway studies. By understanding the mechanism of Trilostane and employing robust analytical techniques, scientists can further unravel the complexities of steroid metabolism and its role in health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. lcms.cz [lcms.cz]

- 3. lcms.cz [lcms.cz]

- 4. forensicrti.org [forensicrti.org]

- 5. Item - Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma - La Trobe - Figshare [opal.latrobe.edu.au]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Determination of trilostane and ketotrilostane in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Isotope-Labeled Trilostane: A Technical Guide for Pharmacological Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trilostane (B1684498) is a potent and reversible inhibitor of the 3β-hydroxysteroid dehydrogenase (3β-HSD) enzyme system, a critical component in the biosynthesis of several steroid hormones, including cortisol and aldosterone.[1][2][3] Its primary clinical application is in the treatment of hyperadrenocorticism (Cushing's syndrome) in dogs.[4][5] To facilitate in-depth pharmacological research, including absorption, distribution, metabolism, and excretion (ADME) studies, isotope-labeled versions of trilostane, such as those incorporating Carbon-14 (¹⁴C) and deuterium (B1214612) (²H or d), are invaluable tools. This technical guide provides a comprehensive overview of the synthesis, experimental use, and data interpretation of isotope-labeled trilostane for pharmacological research.

Synthesis of Isotope-Labeled Trilostane

The synthesis of isotope-labeled trilostane is a multi-step process that introduces a radioactive or stable isotope at a specific position within the molecule, enabling its detection and quantification in biological matrices.

Synthesis of [4-¹⁴C]-Trilostane

A synthetic route to produce [4-¹⁴C]-trilostane has been developed, yielding the radiolabeled compound in four steps.[6] This process allows for the introduction of a Carbon-14 label at the 4-position of the steroid nucleus, providing a stable marker for tracking the molecule and its metabolites in vivo.

Synthesis of [6,7-d₂]-Trilostane

For studies where a non-radioactive label is preferred, such as those involving mass spectrometry-based quantification, deuterium-labeled trilostane can be synthesized. A procedure for producing [6,7-d₂]-trilostane has been established, involving a six-step synthesis from androsta-4,6-dien-3,17-dione, with the deuterium label introduced via catalytic deuteration.[6]

Pharmacological Research Applications

Isotope-labeled trilostane is instrumental in elucidating the pharmacokinetic and pharmacodynamic properties of the drug.

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

ADME studies using radiolabeled compounds like [¹⁴C]-trilostane are fundamental to understanding the fate of the drug in the body. These studies provide critical data on the routes and rates of absorption, the extent of distribution into various tissues, the metabolic pathways, and the routes and rates of excretion.

Experimental Workflow for an In Vivo ADME Study:

Caption: Workflow for a typical in vivo ADME study using [¹⁴C]-trilostane.

Metabolite Identification and Profiling

A crucial aspect of pharmacological research is the identification and characterization of drug metabolites. Isotope labeling significantly aids in this process.

-

Radiolabeling ([¹⁴C]-Trilostane): The presence of the ¹⁴C label allows for the detection of all drug-related material, including metabolites, in complex biological matrices using techniques like liquid chromatography with radiochemical detection.

-

Stable Isotope Labeling (d₂-Trilostane): The use of deuterium-labeled trilostane is particularly powerful when combined with mass spectrometry. The distinct mass shift between the unlabeled and labeled drug and its metabolites creates a characteristic isotopic pattern, facilitating their identification and differentiation from endogenous compounds.

A major metabolite of trilostane is 17-ketotrilostane (B1259504), which has been found to be a more potent inhibitor of 3β-HSD than the parent compound.[1] In human plasma, concentrations of 17-ketotrilostane are approximately three-fold higher than those of trilostane, suggesting it plays a significant role in the drug's overall efficacy.[1]

Signaling Pathway of Trilostane Action:

Caption: Mechanism of action of trilostane in steroid biosynthesis.

Quantitative Data

The use of isotope-labeled trilostane allows for the precise quantification of the drug and its metabolites in various biological samples.

| Parameter | Species | Dose | Matrix | Cmax | Tmax | Primary Route of Excretion | Reference |

| Total Radioactivity | Rat | 25 mg/kg (oral) | Blood | 2 µg/mL equivalent | - | Feces | [2] |

| Total Radioactivity | Monkey | 20 mg/kg (oral) | Plasma | 15 µg/mL equivalent | 2 hours | Urine | [2] |

| Trilostane | Healthy Dog | - | Plasma | - | 1.7 - 3.8 hours | - | [7] |

Note: The data for rat and monkey represent the total radioactivity, which includes the parent drug and all its metabolites.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible data in pharmacological research.

In Vivo ADME Study in Rats with [¹⁴C]-Trilostane

Objective: To determine the absorption, distribution, metabolism, and excretion of trilostane after a single oral dose of [¹⁴C]-trilostane to rats.

Materials:

-

[¹⁴C]-Trilostane (specific activity and radiochemical purity to be determined)

-

Male Sprague-Dawley rats

-

Metabolism cages for separate collection of urine and feces

-

Scintillation vials and cocktail

-

Liquid Scintillation Counter

-

HPLC with radiochemical detector

-

Mass spectrometer

Methodology:

-

Dose Preparation and Administration: Prepare a formulation of [¹⁴C]-trilostane suitable for oral gavage. Administer a single dose to a group of rats.

-

Sample Collection: House rats individually in metabolism cages. Collect urine and feces at predetermined intervals (e.g., 0-4, 4-8, 8-12, 12-24, 24-48, 48-72, and 72-96 hours) post-dose. Collect blood samples via tail vein or cardiac puncture at specified time points.

-

Sample Analysis:

-

Total Radioactivity: Homogenize feces and aliquots of urine and plasma. Determine the total radioactivity in each sample by liquid scintillation counting.

-

Metabolite Profiling: Pool urine and plasma samples from each time point. Analyze by HPLC with radiochemical detection to separate and quantify the parent drug and its metabolites. Identify metabolites using mass spectrometry.

-

-

Data Analysis: Calculate the percentage of the administered radioactive dose recovered in urine and feces over time. Determine the pharmacokinetic parameters of total radioactivity in plasma.

Bioanalytical Method for Deuterated Trilostane using LC-MS/MS

Objective: To develop and validate a sensitive and specific LC-MS/MS method for the quantification of deuterated trilostane and its major metabolite, deuterated 17-ketotrilostane, in plasma.

Workflow for LC-MS/MS Method Development:

Caption: Workflow for the development and validation of a bioanalytical LC-MS/MS method.

Conclusion

Isotope-labeled trilostane is an indispensable tool for the comprehensive pharmacological evaluation of this important veterinary drug. The use of ¹⁴C- and deuterium-labeled analogues allows for precise and detailed investigations into its ADME properties and metabolic pathways. The data and protocols presented in this guide provide a framework for researchers to design and execute robust studies to further elucidate the pharmacology of trilostane.

References

- 1. Disposition of trilostane in the rat and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Activity of Trilostane_Chemicalbook [chemicalbook.com]

- 3. Update on the use of trilostane in dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cidara.com [cidara.com]

- 5. dvm360.com [dvm360.com]

- 6. Quantitative Whole-body Autoradiography (QWBA) vs. Mass Balance Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Trilostane-d3-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Trilostane-d3-1, a deuterated analog of the steroidogenesis inhibitor, Trilostane (B1684498). Due to the limited availability of specific experimental data for the deuterated form, this document also includes detailed information for the non-deuterated parent compound, Trilostane, as a close structural and functional reference.

Core Compound Properties

This compound is a synthetic steroid analog that is structurally identical to Trilostane, with the exception of three deuterium (B1214612) atoms replacing three hydrogen atoms. This isotopic labeling is often utilized in research for tracer studies and as an internal standard in quantitative analyses.[1][2]

This compound

Data for the deuterated compound is limited. The following table summarizes the currently available information.

| Property | Value | Source |

| Chemical Name | (1aR,4aR,4bS,6aS,7S,9aS,9bS,11aS)-2,7-Dihydroxy-4a,6a-dimethyl-1a,4,4a,4b,5,6,6a,7,8,9,9a,9b,10,11-tetradecahydrocyclopenta[3][4]phenanthro[1,10a-b]oxirene-3-carbonitrile-7,8,8-d3 | [5] |

| Molecular Formula | C₂₀H₂₄D₃NO₃ | [6] |

| Molecular Weight | 332.46 g/mol | [6] |

| CAS Number | 2026644-48-2 | [6] |

Trilostane (Non-deuterated Reference)

The physical and chemical properties of the parent compound, Trilostane, are well-documented and provide a valuable reference point.

| Property | Value | Source(s) |

| Chemical Name | (4α,5α,17β)-4,5-Epoxy-3,17β-dihydroxy-5α-androst-2-ene-2-carbonitrile | [7] |

| Synonyms | Vetoryl, Modrenal, WIN-24,540, Desopan | [7][8] |

| Molecular Formula | C₂₀H₂₇NO₃ | [8][9] |

| Molecular Weight | 329.43 g/mol | [5][] |

| Melting Point | 264 °C (decomposes) | [8][9][] |

| Boiling Point | 497.8 °C to 516.5°C at 760 mmHg | [][11] |

| Appearance | White to off-white or tan crystalline powder | [][11] |

| Storage Temperature | -20°C | [7][] |

Solubility Profile (Trilostane)

The solubility of Trilostane has been determined in various solvents. This information is critical for the preparation of stock solutions and formulations for in vitro and in vivo studies.

| Solvent | Solubility | Source(s) |

| DMSO | ≥ 56 mg/mL (169.99 mM) to 66 mg/mL (200.34 mM) | [12] |

| Dimethylformamide (DMF) | ~20 mg/mL | [7] |

| Aqueous Buffers | Sparingly soluble | [7] |

| 1:1 Solution of DMF:PBS (pH 7.2) | ~0.5 mg/mL | [7] |

| Ethanol | Insoluble | |

| Water | 5.93e-02 g/L (Insoluble) | [8] |

Mechanism of Action: Inhibition of 3β-Hydroxysteroid Dehydrogenase

Trilostane and its deuterated analog act as competitive inhibitors of the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD).[3][13] This enzyme is a critical component in the biosynthesis of all classes of steroid hormones, including glucocorticoids, mineralocorticoids, and sex hormones. By reversibly blocking 3β-HSD, Trilostane effectively reduces the production of cortisol and aldosterone.[3]

Figure 1: Mechanism of action of Trilostane and this compound.

Experimental Protocols

Synthesis of Trilostane (General Workflow)

Figure 2: General workflow for the final step of Trilostane synthesis.

Analytical Method: High-Performance Liquid Chromatography (HPLC) for Trilostane

Several HPLC methods have been developed for the analysis of Trilostane.[14][15][16] The following is a representative protocol.

Instrumentation:

Chromatographic Conditions:

-

Column: Kinetex C18 (150 x 4.6 mm, 5 µm particle size) or Newcrom R1 (4.6 x 100 mm, 5 µm)[14][15]

-

Mobile Phase: Gradient elution of 10% distilled water (solvent A) and 90% acetonitrile (B52724) (solvent B) or an isocratic mobile phase of acetonitrile/water (20/80) with 10 mM Na₂HPO₄ buffer (pH 6.5)[14][15]

-

Flow Rate: 1.0 mL/min[14]

-

Injection Volume: 8 µL[15]

Sample Preparation:

-

Dissolve the sample in DMSO.

-

Centrifuge the solution to remove any particulates.

-

Dilute the supernatant with methanol to the desired concentration within the assay's optimal range.[15]

In Vitro Enzyme Inhibition Assay: 3β-Hydroxysteroid Dehydrogenase

The inhibitory activity of Trilostane and its analogs on 3β-HSD can be assessed using an in vitro enzyme assay.[17]

Materials:

-

Purified human 3β-HSD1 or 3β-HSD2 enzyme

-

Substrate: Dehydroepiandrosterone (DHEA)

-

Cofactor: NAD⁺

-

Trilostane or this compound

-

Potassium phosphate (B84403) buffer (pH 7.4)

Protocol Outline:

-

Prepare incubation mixtures containing the buffer, substrate (DHEA) at subsaturating concentrations, NAD⁺, and varying concentrations of the inhibitor (Trilostane or this compound).

-

Initiate the reaction by adding the purified 3β-HSD enzyme.

-

Incubate the mixture at a controlled temperature (e.g., 27°C).

-

Monitor the reaction progress by measuring the formation of the product (androstenedione), typically by spectrophotometry or HPLC.

-

Determine the initial reaction velocities at each inhibitor concentration.

-

Analyze the data using Dixon plots (1/V vs. I) to determine the inhibition constant (Ki).[17]

Spectral Data

Specific spectral data (NMR, MS, IR) for this compound are not widely published. However, predicted ¹H NMR and mass spectrometry data for the non-deuterated Trilostane are available and can serve as a reference.

-

Predicted ¹H NMR Spectrum for Trilostane: Available through databases such as DrugBank.[18]

-

Mass Spectrometry of Trilostane: The exact mass is 329.1991 Da.[19] MS/MS fragmentation data can be found in resources like PubChem.[8]

-

Infrared Spectroscopy: While specific data for Trilostane is not detailed in the search results, general IR spectra for related steroid structures are available in the literature.[20]

Conclusion

This compound is a valuable tool for researchers studying steroid biosynthesis and the effects of 3β-HSD inhibition. While specific experimental data for the deuterated compound is limited, the extensive information available for the parent compound, Trilostane, provides a solid foundation for its use in experimental settings. The protocols and data presented in this guide are intended to support the design and execution of research involving Trilostane and its deuterated analog. It is recommended that researchers validate analytical methods and experimental conditions for their specific applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. How I Treat Pituitary Dependant Hyperadrenocorticism - WSAVA2008 - VIN [vin.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Trilostane D3 | CAS No- NA | Simson Pharma Limited [simsonpharma.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Trilostane | C20H27NO3 | CID 656583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Trilostane CAS#: 13647-35-3 [m.chemicalbook.com]

- 11. Factory Supply 99% Veterinary API CAS 13647-35-3 Trilostane powder in Stock [lnpipharma.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. Trilostane: Beyond Cushing’s Syndrome [mdpi.com]

- 14. HPLC Method for Analysis of Trilostane | SIELC Technologies [sielc.com]

- 15. Evaluation of compounded trilostane packets for dogs with naturally occurring hyperadrenocorticism - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Determination of trilostane and ketotrilostane in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Structure/function of the inhibition of human 3β-hydroxysteroid dehydrogenase type 1 and type 2 by trilostane - PMC [pmc.ncbi.nlm.nih.gov]

- 18. go.drugbank.com [go.drugbank.com]

- 19. medkoo.com [medkoo.com]

- 20. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of Trilostane-d3

For Researchers, Scientists, and Drug Development Professionals

Core Data Presentation: Solubility of Trilostane (B1684498)

The following table summarizes the known solubility of Trilostane in different solvents. This data has been compiled from various sources and provides a comparative reference for researchers.

| Solvent | Solubility (mg/mL) | Molarity (mM) | Observations |

| Dimethyl Sulfoxide (DMSO) | ≥ 56[1], 16 - 66[2][3] | ≥ 169.99[1] | Readily soluble. It is noted that moisture-absorbing DMSO can reduce solubility, so fresh DMSO is recommended.[2] |

| Dimethylformamide (DMF) | ~20 | Not Specified | Soluble.[3] |

| 10% DMSO in 40% PEG300, 5% Tween-80, and 45% saline | 2.5 | 7.59 | A suspended solution that may require sonication.[1] |

| 10% DMSO in 90% (20% SBE-β-CD in saline) | 2.5 | 7.59 | A suspended solution that may require sonication.[1] |

| 10% DMSO in 90% corn oil | ≥ 2.5 | ≥ 7.59 | A clear solution.[1] |

| 1:1 solution of DMF:PBS (pH 7.2) | ~0.5 | Not Specified | For aqueous solutions, it is recommended to first dissolve Trilostane in DMF and then dilute with the aqueous buffer.[3] |

| Water | Insoluble[2] | Insoluble | Sparingly soluble in aqueous buffers.[3] |

| Ethanol | Insoluble[2] | Insoluble | Not a suitable solvent for creating stock solutions. |

Note on Trilostane-d3: Deuterium (B1214612) labeling is a common practice in drug metabolism and pharmacokinetic studies. The substitution of hydrogen with deuterium atoms results in a minimal change in the physicochemical properties of the molecule. Therefore, the solubility of Trilostane-d3 is expected to be highly comparable to that of Trilostane.

Experimental Protocols

The determination of drug solubility is a critical step in preclinical development. The "shake-flask" method is a widely accepted and reliable technique for establishing the equilibrium solubility of a compound.[4]

The Shake-Flask Method for Equilibrium Solubility Determination

This method involves adding an excess amount of the compound to a solvent of interest and agitating the mixture until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined analytically.

Detailed Methodology:

-

Preparation of the Sample: An excess amount of Trilostane-d3 is added to a vial containing a known volume of the test solvent. The amount should be sufficient to ensure that a saturated solution is formed in equilibrium with the solid drug.

-

Equilibration: The vials are sealed and agitated in a constant temperature environment, such as an orbital shaker or a shaking water bath. The agitation should be vigorous enough to ensure thorough mixing. The time required to reach equilibrium can vary and should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved drug remains constant.[5][6]

-

Sample Separation: Once equilibrium is achieved, the undissolved solid must be separated from the saturated solution. This is typically done by centrifugation followed by filtration of the supernatant through a fine-pore filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

Analysis: The concentration of Trilostane-d3 in the clear, saturated filtrate is then quantified using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and suitable technique for this purpose.[7][8] A standard curve of known concentrations of Trilostane-d3 should be prepared to accurately determine the concentration in the experimental samples.

Visualizations

Signaling Pathway: Inhibition of Steroidogenesis by Trilostane

Trilostane functions as a competitive inhibitor of the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD).[9] This enzyme plays a crucial role in the biosynthesis of various steroid hormones. The following diagram illustrates the point of inhibition in the steroidogenesis pathway.

Caption: Trilostane inhibits the 3β-HSD enzyme, blocking steroid synthesis.

Experimental Workflow: Solubility Determination

The logical flow of a typical solubility experiment is outlined in the diagram below.

Caption: A typical workflow for determining the solubility of a compound.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. benchchem.com [benchchem.com]

- 5. who.int [who.int]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. HPLC Method for Analysis of Trilostane | SIELC Technologies [sielc.com]

- 8. WO2006008430A1 - Method for the determination of trilostane - Google Patents [patents.google.com]

- 9. Trilostane - Wikipedia [en.wikipedia.org]

Foundational Research on 3β-Hydroxysteroid Dehydrogenase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD) is a critical enzyme in the biosynthesis of all classes of steroid hormones, including glucocorticoids, mineralocorticoids, progestins, androgens, and estrogens.[1][2][3] This enzyme catalyzes the conversion of Δ5-3β-hydroxysteroids to the corresponding Δ4-ketosteroids, an essential step in the production of biologically active steroid hormones.[1][2] In humans, two primary isozymes exist: HSD3B1 (type I), which is expressed in the placenta and peripheral tissues like the breast and prostate, and HSD3B2 (type II), found predominantly in the adrenal glands and gonads.[1][4] The differential expression and critical role of 3β-HSD in steroidogenesis make it a compelling target for therapeutic intervention in a variety of hormone-dependent pathologies, including cancer, endocrine disorders, and mood disorders.[5][6] This guide provides an in-depth overview of the foundational research on 3β-HSD inhibitors, covering their mechanisms of action, quantitative data, and key experimental protocols.

Mechanism of Action of 3β-HSD Inhibitors

3β-HSD inhibitors can be broadly categorized based on their mechanism of action, which includes competitive, non-competitive, and irreversible inhibition.

-

Competitive Inhibitors: These inhibitors, such as trilostane (B1684498), compete with the enzyme's natural substrates (e.g., pregnenolone, dehydroepiandrosterone (B1670201) [DHEA]) for binding to the active site.[2][7] By occupying the active site, they prevent the substrate from binding and being converted to its product. The inhibitory effect of competitive inhibitors can be overcome by increasing the substrate concentration.

-

Non-competitive Inhibitors: These inhibitors bind to a site on the enzyme distinct from the active site (an allosteric site). This binding event alters the enzyme's conformation, reducing its catalytic efficiency without preventing substrate binding. The inhibition by non-competitive inhibitors is not affected by substrate concentration. Some studies have shown that trilostane can act as a non-competitive inhibitor for the HSD3B2 isoform.

-

Irreversible Inhibitors: Irreversible inhibitors, such as cyanoketone, form a stable, often covalent, bond with the enzyme, permanently inactivating it.[7] This type of inhibition is not dependent on substrate concentration and the enzyme's activity can only be restored through the synthesis of new enzyme molecules.

Quantitative Data on 3β-HSD Inhibitors

The potency of 3β-HSD inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor that is required to inhibit 50% of the enzyme's activity in a given assay, while the Ki is a measure of the inhibitor's binding affinity for the enzyme. A lower Ki value indicates a higher affinity. The following tables summarize key quantitative data for several well-characterized 3β-HSD inhibitors.

| Inhibitor | Isozyme | Substrate | Inhibition Type | Ki (µM) | IC50 (µM) | Cell Line/System | Reference |

| Trilostane | Human 3β-HSD1 | DHEA | Competitive | 0.10 | - | Purified Enzyme | [5] |

| Human 3β-HSD2 | DHEA | Non-competitive | 1.60 | - | Purified Enzyme | [5] | |

| Pig Testis Microsomes | DHEA | Competitive | 0.16 | - | Microsomes | [1] | |

| Epostane | Human Placental 3β-HSD | Pregnenolone | Competitive | ~0.05 | - | Purified Enzyme | [4] |

| Human 3β-HSD1 | DHEA | Competitive | - | 0.2 (on cell growth) | MCF-7 3β-HSD1 Aromatase Cells | [8] | |

| Human 3β-HSD2 | DHEA | - | - | 2.4 (on cell growth) | MCF-7 3β-HSD2 Aromatase Cells | [8] | |

| Cyanoketone | Human Placental 3β-HSD | Pregnenolone | Irreversible | ~0.05 | - | Purified Enzyme | [4] |

| Pig Testis Microsomes | DHEA | Competitive | 0.20 | - | Microsomes | [1] | |

| Abiraterone | Human 3β-HSD1 & 2 | DHEA | - | - | < 1.0 | CRPC Cell Lines | [9] |

| 4-MA | Human Placental 3β-HSD | Pregnenolone | - | 0.056 | - | Purified Enzyme | [4] |

| Promegestone | Human Placental 3β-HSD | Pregnenolone | - | 0.110 | - | Purified Enzyme | [4] |

| RU2323 | Human Placental 3β-HSD | Pregnenolone | - | 0.190 | - | Purified Enzyme | [4] |

| Cyproterone acetate | Human Placental 3β-HSD | Pregnenolone | - | 1.5 | - | Purified Enzyme | [4] |

| Norgestrel | Human Placental 3β-HSD | Pregnenolone | - | 1.7 | - | Purified Enzyme | [4] |

| Norethindrone | Human Placental 3β-HSD | Pregnenolone | - | 2.5 | - | Purified Enzyme | [4] |

Experimental Protocols

3β-HSD Enzyme Inhibition Assay (Spectrophotometric Method)

This protocol is adapted from kinetic studies on purified human 3β-HSD isozymes.[5][10]

Objective: To determine the kinetic parameters (Km, Vmax) and inhibition constants (Ki) of 3β-HSD inhibitors.

Principle: The activity of 3β-HSD is monitored by measuring the increase in absorbance at 340 nm, which corresponds to the production of NADH from NAD+.

Materials:

-

Purified human 3β-HSD1 or 3β-HSD2 enzyme

-

Substrate: Dehydroepiandrosterone (DHEA)

-

Cofactor: β-Nicotinamide adenine (B156593) dinucleotide (NAD+)

-

Inhibitor of interest (e.g., trilostane)

-

Assay Buffer: 0.02 M potassium phosphate (B84403) buffer, pH 7.4

-

Spectrophotometer capable of reading at 340 nm

-

96-well UV-transparent plates or cuvettes

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of DHEA, NAD+, and the inhibitor in an appropriate solvent (e.g., ethanol (B145695) or DMSO).

-

Prepare working solutions by diluting the stock solutions in the assay buffer.

-

-

Assay Setup:

-

To each well of the microplate or cuvette, add the following in order:

-

Assay buffer

-

Purified 3β-HSD enzyme (e.g., 0.03-0.04 mg)

-

Inhibitor at various concentrations (for inhibition studies) or solvent control.

-

NAD+ solution (final concentration, e.g., 0.2 mM).

-

-

Pre-incubate the mixture at a constant temperature (e.g., 27°C) for a few minutes.

-

-

Initiation of Reaction:

-

Initiate the reaction by adding the DHEA substrate at various concentrations (e.g., 2-100 µM).

-

-

Data Acquisition:

-

Immediately start monitoring the increase in absorbance at 340 nm over time using the spectrophotometer. Record the initial linear rate of the reaction (V).

-

-

Data Analysis:

-

For Michaelis-Menten kinetics: Plot the initial velocity (V) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

For inhibition studies: To determine the type of inhibition and the Ki value, perform the assay with multiple substrate and inhibitor concentrations. Plot the data using a Dixon plot (1/V vs. [I]) or a Lineweaver-Burk plot (1/V vs. 1/[S]). The intersection of the lines will indicate the type of inhibition and allow for the calculation of the Ki value.

-

Cell-Based Proliferation Assay for 3β-HSD Inhibitors

This protocol is based on studies using MCF-7 breast cancer cells engineered to express 3β-HSD isozymes.[8]

Objective: To assess the effect of 3β-HSD inhibitors on the proliferation of hormone-dependent cancer cells.

Materials:

-

MCF-7 cells engineered to express either human 3β-HSD1 or 3β-HSD2.

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS), antibiotics, and other necessary components.

-

Substrate: DHEA

-

Inhibitor of interest (e.g., trilostane, epostane)

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, WST-1, or a resazurin-based reagent)

-

Plate reader

Procedure:

-

Cell Seeding:

-

Seed the engineered MCF-7 cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

-

Treatment:

-

The following day, replace the medium with fresh medium containing the DHEA substrate (e.g., 5.0 nM) and the 3β-HSD inhibitor at a range of concentrations. Include appropriate controls (e.g., vehicle control, DHEA alone).

-

-

Incubation:

-

Incubate the plates for a specified period (e.g., 4 days), allowing the cells to proliferate.

-

-

Cell Viability Measurement:

-

After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for the colorimetric or fluorometric reaction to occur.

-

-

Data Acquisition:

-

Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each inhibitor concentration relative to the control (DHEA alone).

-

Plot the percentage of cell viability against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Visualizations

Signaling Pathway: Steroid Biosynthesis and 3β-HSD Inhibition

References

- 1. benchchem.com [benchchem.com]

- 2. assaygenie.com [assaygenie.com]

- 3. Simultaneous Quantification of Steroid Hormones Using hrLC-MS in Endocrine Tissues of Male Rats and Human Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Selective inhibition of human 3β-hydroxysteroid dehydrogenase type 1 as a potential treatment for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Evaluation of 3β-hydroxysteroid dehydrogenase activity using progesterone and androgen receptors-mediated transactivation [frontiersin.org]